molecular formula C12H15Cl2NO B3024838 5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl CAS No. 71916-96-6

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl

Cat. No. B3024838
CAS RN: 71916-96-6
M. Wt: 260.16 g/mol
InChI Key: OWFHGQNFWJLYHB-UHFFFAOYSA-N
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Description

“5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hcl” is a chemical compound with the CAS Number: 71916-96-6. It has a linear formula of C12H15Cl2NO . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “5-Chloro-3H-spiro[benzofuran-2,4’-piperidine] hcl” is 260.16 .

Scientific Research Applications

HDAC Inhibition and Antiproliferative Activity

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] HCl and related compounds have been studied for their potential as histone deacetylase (HDAC) inhibitors. Varasi et al. (2011) discovered that combining privileged structures with a hydroxamic acid moiety, including spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] derivatives, led to compounds with significant HDAC inhibition and antiproliferative activity on tumor cell lines. One of the spirocycle derivatives demonstrated good oral bioavailability and tumor growth inhibition in a murine xenograft model, highlighting its potential for cancer treatment applications Varasi et al., 2011.

Sigma Receptor Ligands

The compound has also been investigated as a σ-receptor ligand. Maier and Wünsch (2002) prepared a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], analyzing their affinity for σ1- and σ2-receptors. Their research showed that certain substitutions on the piperidine nitrogen atom and methoxy group in position 3 of the benzofuran system were beneficial for high σ1-receptor affinity. This work opens up possibilities for the compound's use in neurological and psychiatric disorders Maier & Wünsch, 2002.

Antihypertensive Agents

Additionally, Davis et al. (1983) synthesized a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and evaluated them for cardiovascular activity. Many compounds in this series exhibited significant antihypertensive activity in animal models, indicating the potential for cardiovascular therapeutic applications Davis et al., 1983.

Novel Scaffold for Drug Discovery

Furthermore, the structural uniqueness of spiro[benzofuran-2,4'-piperidine] compounds has made them a subject of interest in drug discovery. Wilson et al. (2005) successfully synthesized a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold, demonstrating its versatility for library synthesis and potential in drug discovery through selective and sequential derivatisation Wilson et al., 2005.

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 .

properties

IUPAC Name

5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHGQNFWJLYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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